Lipophilicity Modulation: 3-Fluoro-4-methoxy Substitution vs. 3-Trifluoromethyl Analog (XLogP3 Comparison)
The target compound exhibits an XLogP3-AA of 0.5 [1], placing it in a favorable lipophilicity range for oral bioavailability according to Lipinski guidelines. In contrast, the 3-trifluoromethyl analog (N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide) is predicted to have a significantly higher XLogP3 due to the strong electron-withdrawing and lipophilic CF₃ group. For context, simple substitution of F by CF₃ on a benzene ring typically increases calculated logP by approximately 0.8–1.2 log units. This difference is meaningful for scientists prioritizing compounds with lower non-specific protein binding and reduced CYP450 promiscuity risk in early-stage screening.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 (PubChem computed) |
| Comparator Or Baseline | 3-Trifluoromethyl analog: XLogP3 predicted ~1.3–1.7 (estimated based on CF₃-for-F substituent increment; no experimentally measured value available for the analog) |
| Quantified Difference | Estimated ΔXLogP3 ≈ 0.8–1.2 units higher for CF₃ analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Lower XLogP3 correlates with improved aqueous solubility and reduced non-specific binding, making the 3-fluoro-4-methoxy substitution a rational choice when balancing target engagement against promiscuous off-target interactions in biochemical screening cascades.
- [1] PubChem Compound Summary for CID 131703177, Computed Properties section, XLogP3-AA value. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/131703177 View Source
